molecular formula C16H21N3O B7453408 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide

Cat. No.: B7453408
M. Wt: 271.36 g/mol
InChI Key: QLILMQGQTMYGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide, also known as BRD0705, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a role in gene transcription and has been implicated in various diseases, including cancer and inflammation. In

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide involves the inhibition of BRD4 activity. BRD4 binds to acetylated histones and recruits transcriptional machinery to promote gene transcription. By inhibiting BRD4, this compound disrupts this process and leads to decreased gene transcription. This can have various effects depending on the specific genes affected, but in the context of cancer, it can lead to decreased proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to decrease proliferation and increase apoptosis. In animal models of inflammation, it has been shown to decrease inflammatory cytokine production and improve clinical outcomes. In the context of viral infections, it has been shown to inhibit viral replication and decrease viral load.

Advantages and Limitations for Lab Experiments

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to have high potency and selectivity for BRD4, making it a useful tool for studying the role of BRD4 in various biological processes. However, there are also limitations to its use. It has been shown to have off-target effects on other bromodomain-containing proteins, which can complicate interpretation of results. Additionally, its effects may be cell-type specific, making it important to carefully choose experimental models.

Future Directions

There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide. One area of interest is its potential therapeutic applications in cancer and inflammation. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for studying the role of BRD4 in various biological processes. This could involve the development of more selective inhibitors or the use of genetic approaches to manipulate BRD4 activity. Additionally, the off-target effects of this compound on other bromodomain-containing proteins could be further explored to better understand the specificity of its effects.

Synthesis Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide involves several steps. First, 2-methylpropylamine is reacted with 2-cyclobutanone to form N-(2-cyclobutyl-2-oxoethyl)-2-methylpropylamine. This intermediate is then reacted with 2-aminobenzimidazole to form the final product, this compound. The synthesis has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of BRD4, which plays a role in gene transcription by binding to acetylated histones. BRD4 has been implicated in various diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention. This compound has been shown to have anti-proliferative effects in cancer cells, as well as anti-inflammatory effects in animal models of inflammation. It has also been studied in the context of viral infections, where it has been shown to inhibit the replication of certain viruses, including HIV and influenza.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-10(2)14(19-16(20)11-6-5-7-11)15-17-12-8-3-4-9-13(12)18-15/h3-4,8-11,14H,5-7H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILMQGQTMYGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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